molecular formula C9H8N2O2S B1374830 4-(benzenesulfonyl)-1H-imidazole CAS No. 1443980-18-4

4-(benzenesulfonyl)-1H-imidazole

Cat. No.: B1374830
CAS No.: 1443980-18-4
M. Wt: 208.24 g/mol
InChI Key: ZSBXNWIMUGYYGX-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound features a benzenesulfonyl group attached to an imidazole ring, which imparts unique chemical and physical properties

Mechanism of Action

Target of Action

Sulfonyl compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Sulfonyl compounds are generally known for their electrophilic properties . They can engage with nucleophiles in biological systems, leading to various biochemical reactions . The specific interactions of 4-(benzenesulfonyl)-1H-imidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that sulfonyl compounds can participate in a variety of biochemical reactions These reactions can influence multiple pathways and have downstream effects on cellular processes

Pharmacokinetics

Sulfonyl compounds are known to exhibit diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound. More research is needed to outline the specific ADME properties of this compound.

Result of Action

The interaction of sulfonyl compounds with biological targets can lead to various molecular and cellular changes . The specific effects of this compound on cellular processes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the safety data sheet for benzenesulfonyl chloride, a related compound, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container These precautions help maintain the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C3H4N2C6H5SO2C3H3N2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_3\text{H}_4\text{N}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{C}_3\text{H}_3\text{N}_2 + \text{HCl} C6​H5​SO2​Cl+C3​H4​N2​→C6​H5​SO2​C3​H3​N2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide derivatives, while oxidation and reduction reactions can lead to various imidazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Similar structure but lacks the imidazole ring.

    4-(methylsulfonyl)-1H-imidazole: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.

    4-(benzenesulfonyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.

Uniqueness

4-(benzenesulfonyl)-1H-imidazole is unique due to the presence of both the benzenesulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXNWIMUGYYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-18-4
Record name 4-(benzenesulfonyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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